Arsenic tetrachloride fluoride

Description

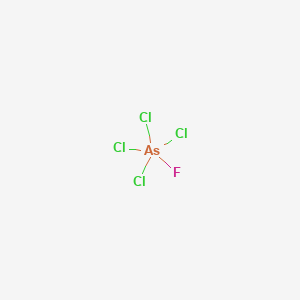

Arsenic tetrachloride fluoride (CAS No. 87198-15-0) is an inorganic mixed halide compound containing arsenic, chlorine, and fluorine. The compound falls under the category of regulated substances due to its toxicity and environmental persistence, with restrictions under REACH Annex XVII limiting its concentration to 0.1% in products .

Properties

CAS No. |

87198-15-0 |

|---|---|

Molecular Formula |

AsCl4F |

Molecular Weight |

235.7 g/mol |

IUPAC Name |

tetrachloro(fluoro)-λ5-arsane |

InChI |

InChI=1S/AsCl4F/c2-1(3,4,5)6 |

InChI Key |

ZLUPPMYQLOZJPZ-UHFFFAOYSA-N |

Canonical SMILES |

F[As](Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenic tetrachloride fluoride can be synthesized through the reaction of arsenic trichloride with fluorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The general reaction can be represented as:

AsCl3+F2→AsCl4F

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of the reactants and products. The use of specialized equipment to handle and contain the gases is essential to prevent any hazardous exposure.

Chemical Reactions Analysis

Types of Reactions: Arsenic tetrachloride fluoride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: Chlorine or fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen exchange reactions using halogenating agents like chlorine gas or bromine.

Major Products Formed:

Oxidation: Higher oxidation state arsenic compounds.

Reduction: Lower oxidation state arsenic compounds.

Substitution: Compounds with different halogen atoms replacing chlorine or fluorine.

Scientific Research Applications

Arsenic tetrachloride fluoride has several applications in scientific research:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in developing new pharmaceuticals or as a diagnostic tool.

Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which arsenic tetrachloride fluoride exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with proteins and enzymes, altering their function and activity. The presence of both chlorine and fluorine atoms allows it to participate in various chemical reactions, leading to diverse biological and chemical effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : Estimated as 216.78 g/mol (calculated from atomic weights: As = 74.92, Cl = 35.45 × 4, F = 19.00).

Comparison with Similar Arsenic Halides

Arsenic Trichloride (AsCl₃)

- CAS No.: 7784-34-1 .

- Molecular Weight : 181.28 g/mol.

- Structure : Trigonal pyramidal, with As in the +3 oxidation state.

- Reactivity: Reacts vigorously with water to release HCl and arsenic acid. Used in synthesizing organoarsenicals (e.g., 4-Methylphenyldichloroarsine via reactions with mercury di-p-tolyl) .

- Toxicity : Highly toxic, causing respiratory and dermal damage. Regulated at 0.1% under REACH .

Arsenic Pentachloride (AsCl₅)

- CAS No.: 22441-45-8 .

- Molecular Weight : 252.18 g/mol.

- Structure : Trigonal bipyramidal (As in +5 oxidation state).

- Reactivity : Less stable than AsCl₃; decomposes at room temperature. Primarily studied in controlled laboratory settings.

Fluoride Arsenic Trichloride (AsCl₃F)

Arsenic Oxide Monochloride (AsOCl)

- CAS No.: 14525-25-8 .

- Composition : Contains arsenic, oxygen, and chlorine.

- Applications: Limited data, but likely used in niche industrial processes.

Comparative Data Table

Reactivity and Environmental Impact

- Halogen Exchange : Similar to carbon tetrachloride (CCl₄), arsenic halides may undergo halogen substitution. For example, CCl₄ reacts with HF to form Freon compounds ; analogous reactions for AsCl₄F could yield mixed halogenated derivatives.

- Environmental Persistence: Arsenic compounds are linked to groundwater contamination, often coexisting with fluoride and chromium . Chronic exposure correlates with liver toxicity and carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.